(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 709031-39-0
VCID: VC21059432
InChI: InChI=1S/C6H10N2O.ClH/c7-6(9)5-2-3-1-4(3)8-5;/h3-5,8H,1-2H2,(H2,7,9);1H/t3-,4-,5-;/m0./s1
SMILES: C1C2C1NC(C2)C(=O)N.Cl
Molecular Formula: C6H11ClN2O
Molecular Weight: 162.62 g/mol

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride

CAS No.: 709031-39-0

Cat. No.: VC21059432

Molecular Formula: C6H11ClN2O

Molecular Weight: 162.62 g/mol

* For research use only. Not for human or veterinary use.

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride - 709031-39-0

Specification

CAS No. 709031-39-0
Molecular Formula C6H11ClN2O
Molecular Weight 162.62 g/mol
IUPAC Name (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C6H10N2O.ClH/c7-6(9)5-2-3-1-4(3)8-5;/h3-5,8H,1-2H2,(H2,7,9);1H/t3-,4-,5-;/m0./s1
Standard InChI Key JFUDIEFZSNQJBS-SHLRHQAISA-N
Isomeric SMILES C1[C@@H]2[C@H]1N[C@@H](C2)C(=O)N.Cl
SMILES C1C2C1NC(C2)C(=O)N.Cl
Canonical SMILES C1C2C1NC(C2)C(=O)N.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator